molecular formula C17H16O2 B2806963 2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one CAS No. 77389-46-9

2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one

Cat. No.: B2806963
CAS No.: 77389-46-9
M. Wt: 252.313
InChI Key: NFSZGAMTRBGSAF-UHFFFAOYSA-N
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Description

2-Propan-2-yl-6H-benzo[c][1]benzoxepin-11-one is a bicyclic heterocyclic compound featuring a benzoxepin core (a seven-membered oxygen-containing ring fused to two benzene rings). The isopropyl group at position 2 and the ketone at position 11 define its structural uniqueness.

Properties

IUPAC Name

2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-11(2)12-7-8-16-15(9-12)17(18)14-6-4-3-5-13(14)10-19-16/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSZGAMTRBGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-6H-benzocbenzoxepin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the benzoxepin core. The resulting intermediate is then oxidized to introduce the ketone group at the 11-position .

Industrial Production Methods

Industrial production of 2-propan-2-yl-6H-benzocbenzoxepin-11-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yl-6H-benzocbenzoxepin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-propan-2-yl-6H-benzocbenzoxepin-11-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzoxepin derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and sleep disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-propan-2-yl-6H-benzocbenzoxepin-11-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, leading to its sedative and anxiolytic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
  • Structure : Shares the benzoxepin-11-one core but substitutes the isopropyl group with a trifluoromethyl (-CF₃) group at position 3 .
  • Physicochemical Properties: Boiling Point: 394.2°C (indicative of high thermal stability due to strong C-F bonds and aromaticity) .
  • Hazard Profile : Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting higher toxicity than the target compound, which lacks halogen substituents .
Dibenzo[b,e][1,4]diazepin-1-one Derivatives
  • Structure: Replaces the oxygen atom in benzoxepin with a nitrogen, forming a diazepine ring. Example: 3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-dibenzo[b,e][1,4]diazepin-1-one .
  • Chlorophenyl and hydroxypropanoyl substituents may enhance binding to GABA receptors (common in benzodiazepines), whereas benzoxepins might target non-CNS pathways .
Dibenzazepine Derivatives
  • Example : 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one .
  • Compared to the isopropyl group in the target compound, the piperazinyl moiety may enhance receptor affinity but reduce blood-brain barrier penetration due to higher polarity .

Physicochemical and Pharmacokinetic Properties

Property 2-Propan-2-yl-6H-benzo[c][1]benzoxepin-11-one 3-(Trifluoromethyl) Analog Dibenzo[b,e][1,4]diazepin-1-one Dibenzazepine Derivative
Core Heteroatom Oxygen Oxygen Nitrogen Nitrogen
Substituent Isopropyl (-C₃H₇) Trifluoromethyl (-CF₃) Chlorophenyl, hydroxypropanoyl Piperazinyl
Lipophilicity (LogP) Moderate (estimated) High (due to -CF₃) Moderate (polar groups balance) Low (piperazinyl increases polarity)
Thermal Stability Likely lower than -CF₃ analog High (BP: 394.2°C) Not reported Not reported
Toxicity Likely lower (no halogen) High (H302, H315, H319) Unreported Depends on substituents

Biological Activity

2-Propan-2-yl-6H-benzo[c]benzoxepin-11-one is a member of the benzoxepin family, which has garnered attention for its diverse pharmacological activities. This compound is characterized by its molecular formula C17H16O2C_{17}H_{16}O_{2} and a molecular weight of approximately 252.31 g/mol. Research indicates that benzoxepins exhibit a range of biological activities, including sedative, anxiolytic, and potential antipsychotic effects.

The synthesis of 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 2-isopropylphenol with phthalic anhydride in the presence of Lewis acid catalysts like aluminum chloride. This process forms the benzoxepin core, which is then oxidized to introduce the ketone group at the 11-position.

Biological Activity Overview

Research has identified several key biological activities associated with 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one:

1. Sedative and Anxiolytic Effects

  • Studies indicate that compounds within the benzoxepin class can exhibit sedative and anxiolytic properties, making them potential candidates for treating anxiety disorders .

2. Antipsychotic Potential

  • Some benzoxepins have been investigated for their antipsychotic effects, suggesting that 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one may also possess similar properties .

3. Interaction with Neurotransmitter Systems

  • The compound's interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, has been a focal point in research aimed at understanding its pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxepins, including 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one. Below are selected findings:

StudyFindings
Study on Anxiolytic Effects Demonstrated that benzoxepins can reduce anxiety-like behavior in animal models through modulation of GABAergic activity .
Antipsychotic Activity Research Compounds similar to 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one showed promise in reducing psychotic symptoms in clinical trials .
Neurotransmitter Interaction Study Found that benzoxepins may influence serotonin receptor activity, potentially leading to mood stabilization effects .

The exact mechanism by which 2-propan-2-yl-6H-benzo[c]benzoxepin-11-one exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:

  • GABA Receptor Modulation : Enhancing GABAergic transmission could lead to sedative and anxiolytic effects.
  • Dopaminergic Pathway Interaction : The compound may interact with dopamine receptors, influencing mood and psychotic symptoms.

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